1-Cbz-3-isopropylpiperidine-3-carboxylic Acid
Overview
Description
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid, also known by its IUPAC name 1-[(benzyloxy)carbonyl]-3-isopropyl-3-piperidinecarboxylic acid, is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . This compound is characterized by its solid physical form and is typically stored at room temperature .
Preparation Methods
The synthesis of 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid involves several steps, starting with the preparation of the piperidine ring. The synthetic route generally includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions.
Carboxylation: The carboxylic acid group is added through carboxylation reactions.
Cbz Protection: The final step involves the protection of the nitrogen atom with a benzyloxycarbonyl (Cbz) group.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Hydrolysis: The Cbz protecting group can be removed through hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include ketones, alcohols, and deprotected piperidine derivatives.
Scientific Research Applications
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
1-Cbz-3-isopropylpiperidine-3-carboxylic Acid can be compared with other similar compounds such as:
1-Cbz-3-methylpiperidine-3-carboxylic Acid: Similar structure but with a methyl group instead of an isopropyl group.
1-Cbz-3-ethylpiperidine-3-carboxylic Acid: Similar structure but with an ethyl group instead of an isopropyl group.
1-Cbz-3-phenylpiperidine-3-carboxylic Acid: Similar structure but with a phenyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-phenylmethoxycarbonyl-3-propan-2-ylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-13(2)17(15(19)20)9-6-10-18(12-17)16(21)22-11-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKHTTSAFVQJAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849462 | |
Record name | 1-[(Benzyloxy)carbonyl]-3-(propan-2-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139507-52-1 | |
Record name | 1-[(Benzyloxy)carbonyl]-3-(propan-2-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10849462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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